(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO4 and its molecular weight is 325.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Research in 1992 focused on synthesizing a series of compounds structurally similar to (3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid. The study involved 1H and 13C NMR spectroscopy and X-ray diffraction to understand their structure and conformational properties. The compounds exhibited a consistent preferred conformation in methanol-d4. This research contributes to the understanding of the structural aspects of these compounds (Burgos et al., 1992).
Crystal and Molecular Structure
- A 2007 study on 4-Piperidinecarboxylic acid hydrochloride, a compound closely related to the subject chemical, provided insights into its crystal and molecular structure. The research employed single-crystal X-ray diffraction and FTIR spectrum analyses, revealing the conformational properties of the piperidine ring and its interaction with Cl− anions (Szafran et al., 2007).
Catalytic Applications
- In 2015, a study explored the use of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles in catalysis. This research provides insights into the potential application of this compound and its derivatives in synthetic chemistry and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Ligand Binding Studies
- A 1998 study focused on ligand binding of tropane ring analogues, which are structurally related to the subject chemical. This research could be pivotal in understanding the binding properties of this compound in various biological systems (Keverline-Frantz et al., 1998).
Molecular Interaction Studies
- In 2002, a study on the molecular interaction of a compound structurally similar to the subject chemical with the CB1 cannabinoid receptor was conducted. This research may offer insights into the potential interaction of this compound with biological receptors (Shim et al., 2002).
Conformational and Pharmacological Study
- Research in 1993 explored the synthesis and pharmacological study of esters derived from 3-β-hydroxytropan-3-α-carboxylic acid, which is structurally related to the subject compound. This study included conformational analyses and pharmacological evaluations, contributing to a deeper understanding of similar compounds (Burgos et al., 1993).
Properties
IUPAC Name |
(3S)-1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,22-13-7-5-12(17)6-8-13)15(21)18-9-3-4-11(10-18)14(19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNKWZNKBHLLO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)C(=O)O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CCC[C@@H](C1)C(=O)O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.